molecular formula C18H16BrN3O4 B11338345 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11338345
M. Wt: 418.2 g/mol
InChI Key: CUMUESIBTGCHKX-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a methoxyphenoxy moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole intermediate with 2-(2-methoxyphenoxy)propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives

    Reduction: Amines or alcohols

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Studied for its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group and oxadiazole ring can facilitate binding to active sites, while the methoxyphenoxy moiety can enhance solubility and bioavailability. This compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring differentiates it from other bromophenyl derivatives, providing unique binding interactions and stability.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C18H16BrN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23)

InChI Key

CUMUESIBTGCHKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=CC=C3OC

Origin of Product

United States

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